molecular formula C8H7BrN2O B14854632 7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one

7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one

Cat. No.: B14854632
M. Wt: 227.06 g/mol
InChI Key: KQJHMPMKPVJHTC-UHFFFAOYSA-N
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Description

7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 3rd position of the naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-3-bromopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing in an appropriate solvent such as ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group at the 3rd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthyridine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Substitution Reactions: Substituted naphthyridine derivatives.

    Reduction Reactions: Hydroxylated naphthyridine derivatives.

    Oxidation Reactions: Oxidized naphthyridine derivatives with various functional groups.

Scientific Research Applications

7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the bromine atom at the 7th position.

    7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.

    7-Fluoro-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a fluorine atom instead of a bromine atom at the 7th position.

Uniqueness

7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-2,4-dihydro-1H-2,6-naphthyridin-3-one

InChI

InChI=1S/C8H7BrN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1,3H,2,4H2,(H,11,12)

InChI Key

KQJHMPMKPVJHTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2CNC1=O)Br

Origin of Product

United States

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